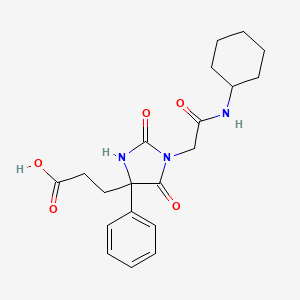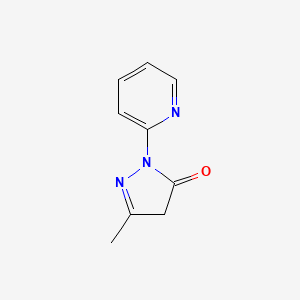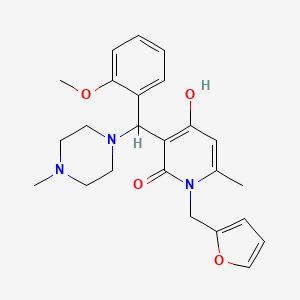
3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a cyclohexylamino group, which consists of a cyclohexane ring attached to an amine group . It also has a propanoic acid group, which is a carboxylic acid consisting of a three-carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexylamino group would provide a cyclic structure, while the propanoic acid group would introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could enhance its solubility in water, while the cyclohexyl group could increase its solubility in nonpolar solvents .Scientific Research Applications
Antiproliferative Properties in Cancer Research
This compound has been studied for its potential in cancer treatment. In particular, its derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, such as prostate cancer, colorectal adenocarcinoma, breast cancer, and hepatocellular cancer. These studies have shown promising results in terms of inhibiting the growth of cancer cells, indicating potential applications in cancer therapy (Pantelić et al., 2021).
Antioxidant and Anti-inflammatory Activity
Research into the antioxidant and anti-inflammatory properties of compounds related to 3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid has been conducted. A study reported the synthesis of derivatives that displayed significant antioxidant activity, comparable to ascorbic acid, and explored their anti-inflammatory potential (Sahoo et al., 2011).
Role in Anticonvulsant Drug Synthesis
There has been research into the synthesis and evaluation of phenytoin derivatives of this compound for anticonvulsant applications. The studies involve creating various derivatives and testing their effectiveness in controlling seizures, which could have implications for developing new antiepileptic drugs (Deodhar et al., 2009).
Drug Impurity Identification
In pharmaceutical research, particularly in the context of anti-diabetic drugs, identifying and characterizing impurities is crucial for drug safety. One study identified and isolated novel impurities related to this compound in the bulk drug batches of Repaglinide, an anti-diabetic medication. This research is vital for ensuring the purity and efficacy of pharmaceuticals (Kancherla et al., 2018).
Mechanism of Action
properties
IUPAC Name |
3-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c24-16(21-15-9-5-2-6-10-15)13-23-18(27)20(22-19(23)28,12-11-17(25)26)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,21,24)(H,22,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYSDGTWZQNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7,12-dioxaspiro[5.6]dodecane](/img/structure/B2471718.png)
![Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2471721.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)

![N-[2-(4-Sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2471726.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2471729.png)
![9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2471730.png)

![Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2471734.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea](/img/structure/B2471736.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2471738.png)
![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)